molecular formula C15H21ClN2O2 B247954 N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Número de catálogo B247954
Peso molecular: 296.79 g/mol
Clave InChI: VDYXTVZTXYQWHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. TAK-659 has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

Mecanismo De Acción

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways that regulate the growth and survival of cancer cells and the activity of immune cells. By inhibiting BTK, N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide can block these signaling pathways and prevent the growth and proliferation of cancer cells and the activity of immune cells that contribute to autoimmune diseases.
Biochemical and physiological effects:
N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been shown to have a potent inhibitory effect on BTK activity, which can lead to the inhibition of cancer cell growth and the suppression of immune cell activity. N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it an attractive candidate for further development as a therapeutic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has several advantages for use in lab experiments, including its potent inhibitory activity against BTK, its favorable pharmacokinetic properties, and its potential for use in the treatment of various types of cancer and autoimmune diseases. However, there are also limitations to its use in lab experiments, including the need for further studies to evaluate its safety and efficacy in humans and the potential for off-target effects on other signaling pathways.

Direcciones Futuras

There are several potential future directions for the development of N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide as a therapeutic agent. These include the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers that can predict response to treatment, and the development of combination therapies that can enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanisms of action of N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide and to identify potential off-target effects that may limit its clinical utility.

Métodos De Síntesis

The synthesis of N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide involves several steps, including the reaction of 4-chloroaniline with 2,6-dimethylmorpholine to form the intermediate N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)prop-2-enamide. This intermediate is then subjected to a palladium-catalyzed coupling reaction with 4-bromo-3-fluorobenzonitrile to form the final product, N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide.

Aplicaciones Científicas De Investigación

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In these studies, N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been shown to inhibit the growth and proliferation of cancer cells and suppress the activity of immune cells that contribute to autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide in humans.

Propiedades

Nombre del producto

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Fórmula molecular

C15H21ClN2O2

Peso molecular

296.79 g/mol

Nombre IUPAC

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C15H21ClN2O2/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-5-3-13(16)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)

Clave InChI

VDYXTVZTXYQWHW-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Cl

SMILES canónico

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.